6-Methoxy-2-phenylimidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-12-7-8-14-15-13(10-16(14)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWHGOLCLZQVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716739 | |
| Record name | 6-Methoxy-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869583-76-6 | |
| Record name | 6-Methoxy-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methoxy 2 Phenylimidazo 1,2 a Pyridine and Analogues
Classical Approaches to Imidazo[1,2-A]pyridine (B132010) Synthesis
The foundational methods for synthesizing imidazo[1,2-a]pyridines have been in use for decades and remain highly relevant. These classical routes are characterized by their straightforward reaction pathways and the use of readily available starting materials.
One of the most popular and frequently employed methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halocarbonyl compounds, such as α-haloketones. nih.govresearchgate.netacs.org This approach, often referred to as the Tschitschibabin reaction, is a cornerstone in the synthesis of this scaffold. The reaction typically proceeds via an initial SN2 reaction where the endocyclic nitrogen atom of the 2-aminopyridine (B139424) acts as a nucleophile, attacking the α-carbon of the halocarbonyl compound to form a pyridinium (B92312) salt intermediate. acs.orgrsc.org This is followed by an intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.
Recent advancements have focused on making this classical reaction more environmentally benign. acs.org For instance, catalyst-free versions have been developed that proceed efficiently at room temperature in solvents like DMF, using a base such as potassium carbonate. acs.org Another approach involves a one-pot synthesis from acetophenones, which are first brominated in situ using a reagent like 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) and then reacted with a 2-aminopyridine under solvent-free conditions to afford the desired products in excellent yields. nih.gov
A study demonstrated a facile, DBU-catalyzed protocol for the two-component cyclization of substituted 2-aminopyridines and phenacyl bromides in aqueous ethanol (B145695), a green solvent, at room temperature, achieving high yields in a short time. researchgate.net This highlights the continued evolution and optimization of this fundamental synthetic route.
Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for assembling complex molecules like imidazo[1,2-a]pyridines from simple, readily available starting materials in a single step. nih.govbeilstein-journals.org Among these, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR) is a prominent and powerful strategy. researchgate.netnih.govbeilstein-journals.org
This reaction involves the condensation of a 2-aminopyridine (or another suitable amidine), an aldehyde, and an isocyanide. nih.govbeilstein-journals.org The process is typically catalyzed by either a Brønsted or Lewis acid. researchgate.netmdpi.com The mechanism begins with the formation of an imine from the 2-aminopyridine and the aldehyde. nih.govbeilstein-journals.org The isocyanide then undergoes a formal [4+1] cycloaddition with the protonated imine intermediate. nih.govbeilstein-journals.org A subsequent intramolecular cyclization, driven by the nucleophilic attack of the endocyclic nitrogen, leads to the formation of the fused heterocyclic scaffold. mdpi.com
The GBB reaction is valued for its high efficiency and its ability to generate a wide diversity of substituted imidazo[1,2-a]pyridines by simply varying the three starting components. nih.govmdpi.com Greener catalysts, such as ammonium (B1175870) chloride, have been successfully employed to facilitate this reaction under mild conditions, yielding products in moderate to good yields. mdpi.com This methodology represents one of the most direct and versatile pathways to access 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.com
Modern Catalytic Strategies for Imidazo[1,2-A]pyridine Ring System Construction
Modern synthetic chemistry has increasingly turned to transition-metal catalysis to forge complex heterocyclic structures with high precision and efficiency. researchgate.netresearchgate.net These catalytic strategies often proceed under mild conditions, tolerate a wide range of functional groups, and provide access to novel chemical space not easily reached by classical methods. thieme-connect.com
The direct functionalization of pyridine (B92270) rings and subsequent cyclization catalyzed by transition metals is a powerful modern strategy for constructing the imidazo[1,2-a]pyridine skeleton. nih.govrsc.org Metals such as copper, palladium, and gold have been extensively used to catalyze these transformations, enabling the formation of C-N and C-C bonds through various mechanistic pathways, including oxidative coupling, tandem reactions, and C-H functionalization. nih.govresearchgate.netnih.gov
Copper catalysis is a particularly versatile and widely used tool for the synthesis of imidazo[1,2-a]pyridines due to the low cost and low toxicity of copper salts compared to other transition metals. acs.org A multitude of copper-catalyzed protocols have been developed, utilizing a range of starting materials and reaction conditions. researchgate.netresearchgate.net
One prominent method is a three-component reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne, often referred to as A³-coupling, followed by a 5-exo-dig cyclization. nih.govacs.org This reaction can be catalyzed by systems like CuI, sometimes with a co-catalyst, to produce imidazo[1,2-a]pyridines in high yields. nih.gov A green chemistry approach to this reaction uses a Cu(II)-ascorbate system in an aqueous micellar medium, where a Cu(II)/Cu(I) dynamic is generated in situ to catalyze the cycloisomerization. acs.org
Another innovative strategy involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. acs.org This method uses CuI as the catalyst and air as an environmentally friendly oxidant, proceeding with high efficiency and tolerating numerous functional groups. acs.org Similarly, copper-catalyzed one-pot procedures have been developed using aminopyridines and nitroolefins with air as the oxidant. organic-chemistry.org Optimization studies for this reaction identified CuBr as the most effective catalyst in DMF at 80°C, achieving yields up to 90%. organic-chemistry.org
The table below summarizes various copper-catalyzed methods for the synthesis of the imidazo[1,2-a]pyridine scaffold.
| Catalyst System | Reactants | Key Features | Yields |
| Cu(OAc)₂ / Air | 2-Aminopyridines, Benzaldehydes, Propiolates | Three-component cascade; adaptable for drug molecule synthesis. acs.org | Excellent acs.org |
| CuBr / Air | Aminopyridines, Nitroolefins | One-pot procedure; utilizes air as a green oxidant. organic-chemistry.org | Up to 90% organic-chemistry.org |
| CuI / Air | Pyridines, Ketone Oxime Esters | Aerobic dehydrogenative cyclization; good functional group tolerance. acs.org | Good acs.org |
| Cu(OTf)₂ | 2-Aminopyridines, α-Diazoketones | Smooth coupling with high selectivity. researchgate.net | Excellent researchgate.net |
| CuI / Bipy / AcOH | Pyridine-2-amine, Aldehydes, Alkynes | One-pot process for forming C=O and C=C bonds. thieme-connect.com | Good thieme-connect.com |
| CuSO₄ / Na-Ascorbate | 2-Aminopyridines, Aldehydes, Phenylacetylene | "Green" method in aqueous micellar media. acs.org | Good acs.org |
Palladium catalysis offers powerful and distinct routes for the synthesis and functionalization of the imidazo[1,2-a]pyridine core. mdpi.com While less common than copper for the initial ring formation, palladium-catalyzed reactions are invaluable for introducing specific functional groups and building more complex derivatives.
One significant application is the palladium-catalyzed aminocarbonylation of iodo-imidazo[1,2-a]pyridines. mdpi.com This reaction introduces a carboxamide moiety at the 6- or 8-position of the ring system, a valuable functional group in medicinal chemistry. mdpi.com The use of a recyclable palladium catalyst immobilized on a supported ionic liquid phase makes this process more sustainable. mdpi.com
Palladium(II) catalysis has also been employed to synthesize 3-vinylimidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and terminal alkynes. thieme-connect.com This reaction is mechanistically distinct from the copper-catalyzed variant which produces ketones. The palladium-catalyzed pathway is proposed to proceed through a 1,2-hydride shift of an intermediate palladium-carbene complex, providing an orthogonal method to introduce a vinyl group for further chemical elaboration. thieme-connect.com Furthermore, palladium-catalyzed tandem amination reactions have been utilized in the synthesis of related fused azaheterocycles, showcasing the power of palladium in constructing complex C-N bonds. researchgate.net
Transition-Metal-Catalyzed Cyclizations
Iron-Catalyzed Denitration Reactions
The synthesis of the imidazo[1,2-a]pyridine scaffold through iron catalysis represents a significant advancement, offering an inexpensive and less toxic alternative to noble metal catalysts. A notable method involves an iron(II)-catalyzed denitration reaction to construct 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. thieme-connect.com This process utilizes readily available starting materials, aminopyridines and 2-methyl-nitroolefins, and proceeds via a proposed mechanism involving a Michael-type addition followed by iron-catalyzed cyclization and elimination of the nitro group. thieme-connect.com
The reaction is typically carried out using iron(II) chloride (FeCl2) as the catalyst in a solvent like N,N-Dimethylformamide (DMF) at elevated temperatures. thieme-connect.com The methodology has been shown to be tolerant of a variety of functional groups on both the aminopyridine and the nitroolefin, with electron-withdrawing groups on the nitroolefin generally leading to higher yields. thieme-connect.com This approach avoids the need for external oxidants and relies on simple, accessible substrates. thieme-connect.com
| Aminopyridine Substituent (R¹) | Nitroolefin Aryl Group (R²) | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| H | Phenyl | FeCl₂ | DMF | 150°C | 78 | thieme-connect.com |
| 5-Me | Phenyl | FeCl₂ | DMF | 150°C | 75 | thieme-connect.com |
| H | 4-Chlorophenyl | FeCl₂ | DMF | 150°C | 85 | thieme-connect.com |
| H | 4-Bromophenyl | FeCl₂ | DMF | 150°C | 83 | thieme-connect.com |
| H | 4-Nitrophenyl | FeCl₂ | DMF | 150°C | 89 | thieme-connect.com |
Organocatalytic and Metal-Free Syntheses
The move towards greener and more sustainable chemistry has popularized organocatalytic and metal-free synthetic routes. These methods avoid the use of potentially toxic and expensive metal catalysts.
DBU-Catalyzed Protocols
A facile and efficient protocol for synthesizing 2-arylimidazo[1,2-a]pyridines involves a two-component cyclization reaction catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This reaction typically uses substituted 2-aminopyridines and phenacyl bromides as starting materials. researchgate.net The use of DBU, a non-nucleophilic strong base, in a green solvent such as aqueous ethanol at room temperature makes this an attractive method. researchgate.net The protocol demonstrates a broad substrate scope, accommodating various substituents on both reactants, and offers moderate to high yields in relatively short reaction times. researchgate.net The mechanism involves the DBU-facilitated deprotonation of the aminopyridine, which then attacks the phenacyl bromide, followed by intramolecular cyclization and elimination to form the final product.
| 2-Aminopyridine Substituent | Phenacyl Bromide Substituent | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| H | 4-OCH₃ | DBU (2 mol%) | EtOH:H₂O (1:1) | Room Temp. | 89 | |
| 5-CH₃ | 4-OCH₃ | DBU (2 mol%) | EtOH:H₂O (1:1) | Room Temp. | 94 | researchgate.net |
| H | 4-Cl | DBU (2 mol%) | EtOH:H₂O (1:1) | Room Temp. | 79 | |
| H | 4-CN | DBU (2 mol%) | EtOH:H₂O (1:1) | Room Temp. | 75 | |
| 5-Cl | H | DBU (2 mol%) | EtOH:H₂O (1:1) | Room Temp. | 88 | researchgate.net |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key principle of green chemistry. For the synthesis of 2-phenylimidazo[1,2-a]pyridines, solvent-free methods provide significant environmental and economic advantages. One such method involves the one-pot reaction of an acetophenone, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), and a 2-aminopyridine in the presence of sodium carbonate at room temperature. mdpi.com This approach avoids the pre-synthesis and handling of lachrymatory α-haloketones by generating the α-bromoacetophenone in situ. mdpi.com The reaction is applicable to a range of substituted acetophenones, including those with methoxy (B1213986) groups, and proceeds with excellent yields. mdpi.comresearchgate.net
Another efficient approach describes the condensation of various α-haloketones with 2-aminopyridines under catalyst- and solvent-free conditions, typically with gentle heating. researchgate.netscielo.br This method is noted for its simplicity, short reaction times, and high yields, tolerating functional groups like chloro, methyl, and methoxy on the reactants. scielo.br
| Acetophenone Substituent | 2-Aminopyridine Substituent | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Methoxy | H | [Bmim]Br₃, Na₂CO₃, r.t. | 40 min | 75 | mdpi.com |
| p-Fluoro | H | [Bmim]Br₃, Na₂CO₃, r.t. | 40 min | 89 | mdpi.com |
| p-Chloro | H | [Bmim]Br₃, Na₂CO₃, r.t. | 40 min | 86 | mdpi.com |
| p-Bromo | 5-Methyl | [Bmim]Br₃, Na₂CO₃, r.t. | 40 min | 89 | mdpi.com |
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry increasingly employs advanced techniques that enhance reaction efficiency and align with green chemistry principles. Ultrasound and visible light are two such energy sources that offer significant advantages over conventional heating.
Ultrasound-Assisted Synthetic Routes
Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, accelerating reactions and often improving yields through the phenomenon of acoustic cavitation. nih.govacs.org For the synthesis of imidazo[1,2-a]pyridines, ultrasound has been successfully applied to the condensation of 2-aminopyridines with 2-bromoacetophenone (B140003) derivatives. scispace.com These reactions can be conducted in environmentally benign solvents like PEG-400, providing good to excellent yields in significantly reduced reaction times compared to conventional methods. scispace.com
Furthermore, ultrasound has been utilized for the C-H functionalization of the imidazo[1,2-a]pyridine core. For instance, a metal-free, ultrasound-assisted method for the regioselective iodination at the C3 position has been developed using molecular iodine and tert-butyl hydroperoxide in ethanol. nih.govacs.org This approach not only accelerates the reaction but also improves the iodine atom economy compared to traditional heating. nih.gov
| Reaction Type | Substrates | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Synthesis | 2-aminopyridine, 2-bromo-4'-methoxyacetophenone | Na₂CO₃, PEG-400, Ultrasound | 25 min | 92 | scispace.com |
| Synthesis | 2-aminopyridine, 2-bromo-4'-chloroacetophenone | Na₂CO₃, PEG-400, Ultrasound | 20 min | 94 | scispace.com |
| C3-Iodination | 2-phenylimidazo[1,2-a]pyridine, I₂, TBHP | EtOH, Ultrasound | 30 min | 92 | nih.gov |
| C3-Iodination | 6-methoxy-2-phenylimidazo[1,2-a]pyridine, I₂, TBHP | EtOH, Ultrasound | 30 min | 95 | nih.gov |
Visible Light-Induced C-H Functionalization
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis, and visible light photoredox catalysis has emerged as a leading strategy to achieve this goal under mild conditions. researchgate.netmdpi.com The electron-rich imidazo[1,2-a]pyridine ring is an excellent substrate for such reactions, with functionalization predominantly occurring at the C3 position. mdpi.com Recent advances have demonstrated C3-formylation, aminoalkylation, and arylation of the imidazo[1,2-a]pyridine core using various photocatalysts. mdpi.com
A transition-metal-free, visible-light-mediated method for the regioselective C-H arylation of 2-phenylimidazo[1,2-a]pyridines has been developed. nih.govacs.org This reaction is activated by a halogen bond between an aryl halide and a base like potassium tert-butoxide (KOtBu), which initiates an electron transfer process to generate an aryl radical for coupling. nih.govacs.org This methodology provides a sustainable route to valuable 2,3-diaryl-imidazo[1,2-a]pyridine derivatives. icsr.in Furthermore, visible light has been employed for C5-alkylation, showcasing the expanding scope of this powerful technique for derivatizing the imidazo[1,2-a]pyridine scaffold. mdpi.com
| Functionalization Type | Substrate | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| C3-Arylation | 2-phenylimidazo[1,2-a]pyridine | 4-iodotoluene | KOtBu, DMSO, Blue LED | 73 | nih.gov |
| C3-Arylation | 2-phenylimidazo[1,2-a]pyridine | 1-iodo-4-methoxybenzene | KOtBu, DMSO, Blue LED | 68 | nih.gov |
| C3-Aminoalkylation | 2-phenylimidazo[1,2-a]pyridine | N-phenylglycine | CsPbBr₃, Blue LED | 87 (gram-scale) | mdpi.com |
| C5-Alkylation | 2-phenylimidazo[1,2-a]pyridine | Alkyl N-hydroxyphthalimide | Eosin Y, Blue LED | Moderate yields | mdpi.com |
Electrochemical Amidation and Cyclization
The synthesis of imidazo[1,2-a]pyridines, including this compound, has been effectively achieved through electrochemical methods that offer a greener alternative to conventional chemical processes. rsc.orgresearchgate.net One prominent method involves the intermolecular C–N bond formation and subsequent cyclization of ketones with 2-aminopyridines. rsc.org This electro-organic synthesis eliminates the need for hazardous oxidizing and reducing agents typically used in traditional synthetic routes. researchgate.netresearchgate.net
The process is conducted in a simple undivided electrochemical cell, which simplifies the experimental setup. rsc.org It employs catalytic amounts of hydriodic acid as a redox mediator, with ethanol, a low-toxicity solvent, serving as the reaction medium. rsc.org This approach is distinguished by its high atom economy and the absence of external oxidants. rsc.orgresearchgate.net The reaction tolerates a variety of functional groups, allowing for the synthesis of a diverse range of imidazo[1,2-a]pyridine derivatives in moderate to excellent yields. rsc.orgresearchgate.net
The mechanism involves the anodic oxidation of the iodide ion to generate an active iodine species, which then facilitates the reaction between the 2-aminopyridine derivative (such as 5-methoxy-2-aminopyridine) and a ketone (like acetophenone). This is followed by an intramolecular cyclization and subsequent aromatization to yield the final imidazo[1,2-a]pyridine product. The use of electrons as a traceless reagent for oxidation represents a significant advancement in sustainable chemistry. researchgate.net
Another electrochemical approach is the synthesis of 3-bromoimidazo[1,2-a]pyridines directly from 2-aminopyridines and α-bromoketones. researchgate.net This domino condensation/bromination sequence also proceeds efficiently in an undivided cell without any external oxidant and is easily scalable. researchgate.net
Table 1: Conditions for Electrochemical Synthesis of Imidazo[1,2-a]pyridines
| Parameter | Condition | Source |
|---|---|---|
| Cell Type | Undivided | rsc.org |
| Redox Mediator | Catalytic Hydriodic Acid | rsc.org |
| Solvent | Ethanol | rsc.org |
| Oxidant | None (Electron-driven) | rsc.org |
| Reactants | 2-Aminopyridines, Ketones | rsc.org |
| Key Advantage | High atom economy, environmentally benign | rsc.orgresearchgate.net |
Green Metric Assessment of Synthetic Pathways
The environmental impact of synthesizing this compound and its analogs is a critical consideration, leading to the development of greener synthetic routes. The assessment of these pathways often highlights advantages in terms of solvent use, catalyst type, energy consumption, and waste reduction.
Electrochemical synthesis, as detailed in the previous section, stands out as an environmentally benign methodology. rsc.orgresearchgate.net Its green credentials stem from the use of electricity to drive reactions, which avoids the need for chemical oxidants that generate stoichiometric waste products. researchgate.netresearchgate.net The use of a low-toxicity solvent like ethanol and the high atom economy of the reaction further enhance its green profile. rsc.org
Other synthetic strategies have also been developed with a focus on sustainability. One such method is a copper(II)–ascorbate-catalyzed domino A³-coupling reaction performed in an aqueous micellar medium using sodium dodecyl sulfate (B86663) (SDS). acs.org This approach is considered environmentally sustainable due to the use of water as the solvent and a biocompatible catalyst system. acs.org The reaction proceeds via a 5-exo-dig cycloisomerization to afford a variety of imidazo[1,2-a]pyridines in good yields. acs.org
Solvent-free reaction conditions represent another significant green advancement. nih.gov The one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenone, a bromine source like [Bmim]Br₃, and 2-aminopyridine can be conducted without any solvent, which significantly reduces volatile organic compound (VOC) emissions. nih.gov This method offers high yields, short reaction times, and easier product isolation, making it an environmentally favorable alternative. nih.gov
Furthermore, the use of water as a green solvent has been explored in catalyst-free, ultrasound-assisted C-H functionalization of ketones, which also provides imidazo[1,2-a]pyridines under mild conditions without the need for a metal catalyst or a base. organic-chemistry.org
Table 2: Comparison of Green Synthetic Approaches for Imidazo[1,2-a]pyridines
| Synthetic Method | Key Green Features | Source |
|---|---|---|
| Electrochemical Cyclization | No external chemical oxidants, high atom economy, low-toxicity solvent (ethanol). | rsc.org |
| Cu(II)-Ascorbate Catalyzed A³-Coupling | Use of water as solvent, aqueous micellar media, biocompatible catalyst components. | acs.org |
| Solvent-Free Synthesis | Elimination of volatile organic solvents, shorter reaction times, higher yields. | nih.gov |
| Ultrasound-Assisted Synthesis | Use of water as a green solvent, catalyst-free, mild reaction conditions. | organic-chemistry.org |
Reaction Mechanisms and Pathways of 6 Methoxy 2 Phenylimidazo 1,2 a Pyridine Formation and Transformation
Mechanistic Elucidation of Cyclization Reactions
The formation of the fused bicyclic imidazo[1,2-a]pyridine (B132010) system is typically achieved through cyclization reactions that build the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure.
One of the most traditional and reliable methods for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, such as α-bromoacetophenone. The reaction mechanism is generally understood to proceed through a two-step sequence:
Initial SN2 Alkylation: The reaction commences with the nucleophilic attack of the endocyclic nitrogen atom (N-1) of the 2-aminopyridine ring on the electrophilic α-carbon of the halocarbonyl compound. This displaces the halide ion in a standard SN2 reaction, forming an intermediate N-acylmethyl-2-aminopyridinium salt.
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium (B92312) salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step forms a five-membered heterocyclic intermediate (a hydroxylated imidazopyridine precursor). The final step is an acid- or base-catalyzed dehydration (elimination of a water molecule), which leads to the formation of a new double bond and the aromatic imidazo[1,2-a]pyridine ring system. nih.gov Catalyst-free versions of this reaction have been developed by conducting the synthesis in high-boiling solvents like DMF or ethanol (B145695) at reflux temperatures. nih.gov
The Ortoleva-King reaction provides an alternative pathway to imidazo[1,2-a]pyridines, starting from 2-aminopyridines and methyl ketones (e.g., acetophenones) in the presence of iodine. acs.orgresearchgate.netnih.gov This one-pot process avoids the need to pre-synthesize α-haloketones. nih.gov While the precise mechanism can vary with the catalytic system, a general pathway involves:
Formation of the Ortoleva-King Intermediate: Iodine reacts with the 2-aminopyridine to form a reactive complex. This complex then reacts with the enol or enolate form of the ketone to generate a key intermediate, an N-(2-oxo-2-phenylethyl)pyridinium salt. This in-situ generation of the reactive intermediate is a hallmark of the reaction.
Cyclization and Oxidation: Similar to the α-halocarbonyl pathway, the exocyclic amino group attacks the carbonyl carbon intramolecularly. The resulting intermediate then undergoes an oxidative aromatization step, facilitated by iodine, to yield the final imidazo[1,2-a]pyridine product. nih.gov
Various catalysts can be employed to promote this transformation, including iron and manganese systems, which offer cheaper and less toxic alternatives. researchgate.netresearchgate.net
| Reaction Name | Starting Materials | Key Intermediate | Final Step |
| Condensation | 2-Aminopyridine, α-Halocarbonyl | N-Acylmethyl-2-aminopyridinium salt | Dehydration |
| Ortoleva-King | 2-Aminopyridine, Methyl Ketone, Iodine | N-(2-Oxoalkyl)pyridinium salt | Oxidative Aromatization |
C-H Functionalization Mechanisms on the Imidazo[1,2-A]pyridine Core
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine scaffold. researchgate.net The electron-rich nature of the imidazole moiety, particularly at the C3 position, makes it a prime target for various transformations. researchgate.net
Visible-light photocatalysis offers a green and efficient method for C-H functionalization via radical mechanisms. mdpi.comnih.gov These reactions are typically initiated by a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes. rsc.org
A general mechanism for the photocatalytic C3-functionalization of imidazo[1,2-a]pyridines is as follows:
Photocatalyst Excitation: A photocatalyst (e.g., Rose Bengal, Eosin Y) absorbs visible light, transitioning to an excited state.
Radical Generation: The excited photocatalyst interacts with a radical precursor. For example, it can reductively cleave a C-I bond in perfluoroalkyl iodides or oxidatively generate a radical from a suitable substrate. nih.gov This forms the key reactive radical species.
Minisci-type Radical Addition: The generated radical adds to the protonated imidazo[1,2-a]pyridine ring. This addition occurs preferentially at the electron-deficient C3 position, forming a radical cation intermediate.
Aromatization: The radical cation intermediate is then oxidized by a suitable oxidant in the reaction medium (or by the photocatalyst completing its cycle), followed by deprotonation to restore aromaticity and yield the C3-functionalized product. nih.gov
This radical pathway has been successfully applied to a range of functionalizations, including alkylation, perfluoroalkylation, and formylation. mdpi.comnih.gov
| Functionalization | Radical Precursor Example | Photocatalyst Example | Resulting Bond |
| Perfluoroalkylation | Perfluoroalkyl iodides | N/A (EDA Complex) | C-C |
| Aminoalkylation | N-Phenyltetrahydroisoquinoline | Rose Bengal | C-C |
| Alkylation | Alkyl N-hydroxyphthalimides | Eosin Y | C-C |
| Arylation | Diazonium salts | Chlorophyll | C-C |
The C3 position of the imidazo[1,2-a]pyridine core is nucleophilic and susceptible to attack by electrophiles. C3-alkylation is a common example of this reactivity, often proceeding through an aza-Friedel-Crafts type mechanism. nih.govnih.gov
A proposed mechanism for the Lewis acid-catalyzed three-component reaction between an imidazo[1,2-a]pyridine, an aldehyde, and an amine involves these steps: nih.gov
Electrophile Formation: The Lewis acid catalyst (e.g., Y(OTf)₃) activates the aldehyde, which then reacts with the secondary amine to form an iminium ion. This iminium ion is a potent electrophile. nih.gov
Nucleophilic Attack: The electron-rich C3 position of the imidazo[1,2-a]pyridine attacks the electrophilic carbon of the iminium ion. This forms a new C-C bond and a cationic intermediate (a sigma complex).
Deprotonation: A base in the reaction mixture removes the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the heterocyclic system to give the final C3-alkylated product. nih.gov
Another pathway involves the initial Lewis acid-catalyzed reaction between the imidazo[1,2-a]pyridine and the aldehyde to form a benzyl alcohol intermediate, which then undergoes dehydration and reaction with the amine. nih.gov
Intramolecular Rearrangements and Aromatization Processes
Aromatization is a powerful thermodynamic driving force in the final step of nearly all synthetic routes to imidazo[1,2-a]pyridines. In the cyclization reactions discussed (Section 3.1), the non-aromatic cyclized intermediates readily eliminate a molecule of water (in condensation reactions) or undergo oxidation and deprotonation (in Ortoleva-King and C-H functionalization reactions) to achieve the stable, planar, 10-π-electron aromatic system. nih.gov This final, often irreversible, aromatization step ensures high yields of the desired heterocyclic product. While specific intramolecular rearrangements of the core 6-Methoxy-2-phenylimidazo[1,2-A]pyridine structure are not commonly reported under typical conditions, the stability conferred by the aromatic system makes such processes energetically unfavorable. The dominant chemical transformations involve reactions that maintain the integrity of the aromatic core.
Structure Activity and Structure Property Relationship Studies of 6 Methoxy 2 Phenylimidazo 1,2 a Pyridine Derivatives
Positional Scanning and Substituent Effects on Biological Activity
Positional scanning, a key strategy in medicinal chemistry, involves the systematic modification of substituents at various positions of a lead compound to understand their impact on biological activity. For 6-methoxy-2-phenylimidazo[1,2-a]pyridine derivatives, this has been crucial in elucidating the roles of the 6-methoxy group, the 2-phenyl moiety, and substitutions at the C3 position.
Role of the 6-Methoxy Group on Biological Interactions and Selectivity
Research on a series of 6-substituted imidazo[1,2-a]pyridines as inhibitors of Rab geranylgeranyl transferase (RGGT) has highlighted the importance of the substituent at this position for the compound's activity. nih.gov While a direct comparison with a hydrogen or other functional groups at the 6-position for the same target is not always available, the presence of the methoxy (B1213986) group is often associated with potent bioactivity. For instance, in a series of PI3Kα inhibitors, the imidazo[1,2-a]pyridine (B132010) core, which includes substitutions at the 6-position, was identified as a key pharmacodynamic group. nih.gov
Furthermore, studies on related heterocyclic systems, such as 6-methoxy-2-arylquinolines, have shown that the 6-methoxy group can be crucial for activity, in this case, as P-glycoprotein inhibitors. nih.gov This suggests that the methoxy group can contribute favorably to binding interactions within the active site of various enzymes and receptors. The precise nature of this contribution, whether through hydrogen bonding, steric effects, or electronic influences, is target-dependent.
The following table summarizes the activity of some 6-substituted imidazo[1,2-a]pyridine derivatives.
| Compound | Substituent at C6 | Target | Activity |
| 1 | -OCH3 | Melatonin (B1676174) Receptor MT2 | Ki = 8 nM researchgate.net |
| 2 | -OCH3 | Melatonin Receptor MT1 | Ki = 28 nM researchgate.net |
| 3 | -Phenyl | Rab Geranylgeranyl Transferase | IC50 (HeLa) > 2000 µM nih.gov |
| 4 | -Acetylphenyl | Rab Geranylgeranyl Transferase | IC50 (HeLa) = 101 µM nih.gov |
Influence of the 2-Phenyl Moiety and its Substitutions
The 2-phenyl group is a critical component of the pharmacophore, and its substitution pattern significantly influences biological activity. The phenyl ring can engage in various non-covalent interactions with biological targets, including pi-stacking and hydrophobic interactions.
In a study of 2-phenylimidazo[1,2-a]pyridine (B181562) acetamide derivatives as ligands for the 18-kDa translocator protein (TSPO), substitutions on the 2-phenyl ring were found to modulate the activity from agonism to antagonism of steroidogenesis. For example, a methoxy group at the para position of the 2-phenyl ring resulted in a compound that stimulated steroid production, whereas more lipophilic substituents led to inhibition. nih.gov This highlights the sensitivity of the biological response to the electronic and steric properties of the substituent on the 2-phenyl moiety.
The nature and position of the substituent on the phenyl ring can fine-tune the binding affinity and selectivity. For instance, in a series of anti-breast cancer agents, the presence of a 4-chlorophenyl or a 4-methoxyphenyl group at the 2-position of an imidazo[2,1-b]thiazole (a related scaffold) influenced the cytotoxic activity. mdpi.com
The table below presents data on the influence of substitutions on the 2-phenyl ring on biological activity.
| Compound | Substituent on 2-Phenyl Ring | Target | Activity |
| 5 | p-OCH3 | TSPO | Agonist (10-fold stimulation of steroid production) nih.gov |
| 6 | p-Cl | TSPO | Antagonist of steroidogenesis nih.gov |
| 7 | Unsubstituted | Melatonin Receptors | - researchgate.net |
| 8 | p-CH3 | Melatonin Receptors | - researchgate.net |
Impact of C3 Substitutions on Receptor Binding and Enzyme Inhibition
The C3 position of the imidazo[1,2-a]pyridine ring is often a site for derivatization to modulate biological activity. This position is nucleophilic and readily undergoes electrophilic substitution, allowing for the introduction of a wide variety of functional groups. scirp.org
Substitutions at the C3 position have been shown to be critical for the activity of these compounds against various targets. For example, in a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, the nature of the aryl group introduced at C3 had a significant impact on their anticandidal activity. scirp.org Similarly, for melatonin receptor ligands, an ethanamide side chain at the C3 position was found to be important for binding to the receptor site. researchgate.net
The introduction of bulky or flexible side chains at C3 can allow for additional interactions with the target protein, leading to enhanced potency and selectivity. The specific functional groups introduced can also influence the physicochemical properties of the molecule, such as solubility and membrane permeability.
The following table illustrates the effect of C3 substitutions on biological activity.
| Compound | Substituent at C3 | Target | Activity (MIC against C. albicans) |
| 9 | -CHO | Candida albicans | > 128 µg/mL scirp.org |
| 10 | -CH=CH-CO-Ph | Candida albicans | 32 µg/mL scirp.org |
| 11 | -CH=CH-CO-(p-Cl-Ph) | Candida albicans | 16 µg/mL scirp.org |
| 12 | -CH2CH2NHCOCH3 | Melatonin Receptors | Ki (MT1) = 28 nM, Ki (MT2) = 8 nM researchgate.net |
Conformational Analysis and its Implications for Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of a biological target. Conformational analysis of this compound derivatives is therefore essential for understanding their SAR.
While specific conformational analysis studies on this compound were not found, studies on related N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines have demonstrated the utility of molecular mechanics and quantum mechanics calculations in examining molecular and electronic structures. nih.gov Such computational methods can be applied to predict the low-energy conformations of this compound derivatives and to correlate these conformations with their biological activities.
Lipophilicity and Steric Hindrance as Key SAR Determinants
Lipophilicity and steric hindrance are two key physicochemical properties that significantly influence the SAR of this compound derivatives.
Lipophilicity , often expressed as logP, affects the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, as well as its binding to the target. In the context of the TSPO ligands mentioned earlier, an increase in lipophilicity was generally related to the inhibition of steroidogenesis. nih.gov This suggests that for this particular target, a more lipophilic compound may have a different binding mode or may be more effective at disrupting the protein's function.
Steric hindrance refers to the spatial arrangement of atoms in a molecule that can hinder chemical reactions or intermolecular interactions. In the design of TSPO ligands, steric hindrance was identified as a stimulation-limiting factor. nih.gov This implies that bulky substituents may prevent the molecule from fitting optimally into the binding site, thereby reducing its agonistic activity. The interplay between lipophilicity and steric effects is often complex and requires careful optimization to achieve the desired biological profile.
Development of Structure-Property Relationships for Optimized Preclinical Profiles
The development of a successful drug candidate requires not only potent biological activity but also favorable preclinical properties, such as good oral bioavailability, metabolic stability, and a clean safety profile. Structure-property relationship (SPR) studies aim to establish a correlation between the chemical structure of a compound and its physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
For imidazo[1,2-a]pyridine derivatives, QSAR studies have been employed to understand the relationship between molecular descriptors and biological activity. For example, a QSAR study on a series of imidazo[1,2-a]pyridine derivatives as acid pump antagonists revealed that the global topological charge indices and the hydrophobic constant of certain substituents were the controlling factors for their activity. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of derivatives with improved properties.
Pharmacological and Biochemical Investigations of 6 Methoxy 2 Phenylimidazo 1,2 a Pyridine Derivatives
Target Identification and Mechanism of Action Studies (In Vitro and Preclinical In Vivo)
The imidazo[1,2-a]pyridine (B132010) scaffold serves as a foundational structure for a multitude of biologically active molecules. nih.gov Investigations into its derivatives have identified several key molecular targets, ranging from receptors involved in neurohormonal signaling to enzymes critical for cell proliferation and pathogen survival.
Derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have been synthesized and identified as a novel class of melatonin (B1676174) receptor ligands. nih.gov Specific substitutions on the core structure allow for the modulation of binding affinity and selectivity for the two main melatonin receptor subtypes, MT1 and MT2.
For instance, N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide has demonstrated good affinity for both MT1 and MT2 receptors. In contrast, the derivative 3-(this compound-3-yl)-N-methyl-propionamide shows a notable preference for the MT2 receptor. nih.gov This highlights the tunability of the scaffold for achieving desired receptor interaction profiles.
Melatonin Receptor (MT1/MT2) Binding Affinities of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| N-[2-(this compound-3-yl)-ethyl]-acetamide | MT1 | 28 nM nih.gov | N/A |
| MT2 | 8 nM nih.gov | ||
| 3-(this compound-3-yl)-N-methyl-propionamide | MT1/MT2 | N/A | MT1/MT2 Ratio = 19 nih.gov |
The imidazo[1,2-a]pyridine framework has proven to be a fertile ground for the development of potent and selective enzyme inhibitors targeting pathways implicated in cancer and inflammation. nih.gov
Aldehyde Dehydrogenase 1A3 (ALDH1A3): A novel class of ALDH1 inhibitors featuring the imidazo[1,2-a]pyridine scaffold has been developed. rsc.org One such derivative, NR6, acts as a selective and competitive inhibitor of ALDH1A3, an enzyme linked to cancer stemness. rsc.orgjst.go.jp This inhibition has been shown to hinder cancer cell growth and invasiveness. rsc.org
Cyclooxygenase-2 (COX-2): Specific derivatives have been engineered as selective COX-2 inhibitors, which are crucial in mediating inflammation. nih.gov The compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) is a notable example, exhibiting high potency and a significant selectivity index for COX-2 over COX-1. nih.govnih.gov This selective inhibition is attributed to the specific insertion of the compound's SO2Me group into a secondary pocket of the COX-2 active site. nih.gov
PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K) signaling pathway, often dysregulated in cancer, is another key target. nih.govnih.gov 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been developed as potent PI3Kα inhibitors. nih.govnih.gov Compound 13k from this series demonstrated a remarkable inhibitory concentration. nih.gov Other imidazo[1,2-a]pyridine compounds have also been shown to inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov
Other Kinases (CDK, EGFR): The imidazo[1,2-a]pyridine system is recognized as a "privileged structure" in medicinal chemistry and has been identified as a scaffold for inhibitors of various kinases crucial to cancer cell proliferation, including Cyclin-Dependent Kinases (CDK) and Epidermal Growth Factor Receptor (EGFR). nih.gov
Tubulin Polymerization: Drawing inspiration from the natural product curcumin, novel imidazo[1,2-a]pyridine analogues have been synthesized and demonstrated activity as inhibitors of tubulin polymerization, a key mechanism for halting cell division. google.com
Enzyme Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Derivative Class/Compound | Enzyme Target | Inhibitory Concentration (IC50) | Selectivity Index (SI) |
|---|---|---|---|
| NR6 | ALDH1A3 | EC50: 0.378 nM (U87MG cells) rsc.org | Selective vs. ALDH1A1/1A2 rsc.org |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | COX-2 | 0.07 µM nih.gov | 508.6 (COX-1/COX-2) nih.gov |
| Compound 13k (quinazoline derivative) | PI3Kα | 1.94 nM nih.gov | N/A |
Derivatives of 2-phenyl-imidazo[1,2-a]pyridine have been extensively studied as ligands for the 18-kDa translocator protein (TSPO), which is involved in neurosteroid synthesis. google.comnih.gov These studies have successfully characterized compounds that act as both agonists and antagonists. For example, a para-methoxy substituted analog of alpidem (B1665719) was found to be a potent agonist, stimulating steroidogenesis, while other more lipophilic derivatives acted as antagonists. nih.gov This demonstrates the ability to fine-tune the functional outcome at the TSPO binding site through structural modifications of the imidazo[1,2-a]pyridine scaffold. nih.gov
Preclinical Efficacy in Relevant Biological Models (Mechanism-focused)
The mechanistic insights gained from target identification studies have been translated into demonstrated efficacy in various preclinical models, particularly in the fields of oncology and infectious diseases.
The enzyme-inhibiting properties of imidazo[1,2-a]pyridine derivatives correlate with significant antiproliferative effects in a range of human cancer cell lines.
Breast Cancer: Novel derivatives such as IP-5 and IP-6 have shown potent cytotoxic effects against the HCC1937 breast cancer cell line. acs.org Mechanistic studies revealed that these compounds induce cell cycle arrest at both the G0/G1 and G2/M phases and trigger apoptosis, partly through inhibition of the Akt signaling pathway. acs.org
Lymphoma: A derivative, 6-(imidazo[1,2-a]pyridine-3-yl)-N-(4-piperidinyl)-2-pyridinamine, was found to inhibit the proliferation of diffuse large B-cell lymphoma cells by targeting IRAK4, a kinase in the TLR/IL-1R signaling pathway. This inhibition leads to the activation of caspases and subsequent apoptotic cell death.
Glioblastoma and Colon Cancer: The ALDH1A3 inhibitor NR6 demonstrated significant antiproliferative efficacy in U87MG glioblastoma and HCT116 colon cancer cells, with picomolar EC50 values. rsc.org Its mechanism involves hindering cell growth, invasiveness, and cancer stemness. rsc.org
Lung Cancer: The PI3Kα inhibitor 13k showed potent activity against the HCC827 non-small cell lung cancer line, inducing G2/M phase cell cycle arrest and apoptosis. nih.gov
Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Observed Mechanism |
|---|---|---|---|
| IP-5 | HCC1937 (Breast) | 45 µM acs.org | Cell cycle arrest (G0/G1, G2/M), Apoptosis via Akt inhibition acs.org |
| IP-6 | HCC1937 (Breast) | 47.7 µM acs.org | |
| NR6 | U87MG (Glioblastoma) | EC50: 0.378 nM rsc.org | ALDH1A3 inhibition, reduced invasiveness rsc.org |
| Compound 13k | HCC827 (Lung) | 0.09 µM nih.gov | PI3Kα inhibition, G2/M arrest, apoptosis nih.gov |
The imidazo[1,2-a]pyridine scaffold has also been a source of potent anti-infective agents, demonstrating efficacy against a variety of pathogens.
Antimycobacterial: Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have emerged as a powerful class of agents against Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains. rsc.org One highly potent compound, IPA-6 , exhibited a minimum inhibitory concentration (MIC) of 0.05 μg/mL against the H37Rv strain, with a proposed mechanism of inhibiting the Mtb enoyl acyl carrier protein reductase. nih.gov Other derivatives have been shown to inhibit mycobacterial ATP synthesis. rsc.org
Antileishmanial: The imidazo-pyridine core is a promising pharmacophore for treating leishmaniasis. google.com A 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine was identified as a potent agent against the amastigote stage of Leishmania major. google.com Further studies on related scaffolds showed that substitutions such as a 3-methoxy phenyl group could enhance activity against Leishmania amazonensis.
Antifungal: Derivatives have shown significant activity against pathogenic fungi. (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles were effective against Candida parapsilosis, with MIC values as low as 19.36 µM. Other imidazo[1,2-a]pyridine-derived imines have shown broad-spectrum activity against Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis. Molecular docking studies suggest that the mechanism for some derivatives involves the inhibition of the fungal enzyme CYP51.
Anti-Infective Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class/Derivative | Pathogen | Activity (MIC) | Proposed Mechanism |
|---|---|---|---|
| IPA-6 | Mycobacterium tuberculosis H37Rv | 0.05 µg/mL nih.gov | Inhibition of enoyl acyl carrier protein reductase nih.gov |
| Imidazo[1,2-a]pyridine ethers (IPE) | Mycobacterium tuberculosis | MIC80 <0.5 µM rsc.org | Inhibition of mycobacterial ATP synthesis rsc.org |
| 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine | Leishmania major (amastigotes) | IC50 = 4 µM google.com | N/A |
| (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles | Candida parapsilosis | 19.36 µM - 89.38 µM | N/A |
Steroidogenesis Modulation in Cellular Models
The imidazo[1,2-a]pyridine scaffold, particularly derivatives of 2-phenylimidazo[1,2-a]pyridine, has been identified as a modulator of steroidogenesis. This activity is primarily linked to the interaction of these compounds with the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (18 kDa) or TSPO. This protein is a key component of a complex on the outer mitochondrial membrane that facilitates the transport of cholesterol, the rate-limiting step in the synthesis of neurosteroids.
In vivo studies have demonstrated that specific N,N-dialkyl-2-phenylimidazo[1,2-a]pyridineacetamide derivatives can significantly influence the production of various neuroactive steroids. nih.gov A study evaluating several of these compounds found that derivatives such as compounds 17 , 20 , 26 , and 34 led to a marked increase in the levels of pregnenolone, progesterone, allopregnanolone, and allotetrahydrodeoxycorticosterone (THDOC) in both the plasma and cerebral cortex of rats. nih.gov This effect underscores the role of these compounds as potent stimulators of neurosteroid synthesis, mediated through their high-affinity binding to PBR. nih.gov
The structure-activity relationship for this class of compounds reveals that substitution at the C-8 position of the imidazopyridine ring with lipophilic groups, along with a para-chloro substitution on the C-2 phenyl ring, is critical for achieving high binding affinity and selectivity for PBR, which in turn drives the steroidogenic effect. nih.gov
While direct inhibition of enzymes like aromatase by this compound itself is not extensively documented, related heterocyclic structures suggest this is a plausible mechanism for other derivatives. Aromatase is a crucial enzyme that converts androgens to estrogens and is a major target in hormone-dependent breast cancer therapy. nih.govexcli.de For instance, pyridine-based compounds with structural similarities, such as (6-methoxybenzofuran-2-yl)(phenyl)(pyridin-3-yl)methanol derivatives, have shown potent aromatase inhibition with IC₅₀ values in the nanomolar range. nih.gov This indicates that the methoxy-substituted heterocyclic core can be a key pharmacophoric feature for potent enzyme inhibition within the steroidogenesis pathway.
Table 1: Effect of Select 2-Phenylimidazo[1,2-a]pyridineacetamides on Neurosteroid Levels This table summarizes the observed in vivo effects of PBR ligands on the synthesis of key neuroactive steroids.
| Compound | Primary Target | Observed Effect on Steroidogenesis | Steroids Measured | Reference |
| 17 | PBR | Markedly increased levels in plasma and cerebral cortex | Pregnenolone, Progesterone, Allopregnanolone, THDOC | nih.gov |
| 20 | PBR | Markedly increased levels in plasma and cerebral cortex | Pregnenolone, Progesterone, Allopregnanolone, THDOC | nih.gov |
| 26 | PBR | Markedly increased levels in plasma and cerebral cortex | Pregnenolone, Progesterone, Allopregnanolone, THDOC | nih.gov |
| 34 | PBR | Markedly increased levels in plasma and cerebral cortex | Pregnenolone, Progesterone, Allopregnanolone, THDOC | nih.gov |
| 35 | PBR | No significant effect on steroid levels | Pregnenolone, Progesterone, Allopregnanolone, THDOC | nih.gov |
Selectivity Profiling Against Multiple Biological Targets
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives are capable of binding to a wide array of biological targets with varying degrees of affinity and selectivity. benthamscience.comnih.govresearchgate.neted.gov This promiscuity necessitates careful selectivity profiling to identify compounds with desired therapeutic actions while minimizing off-target effects. Research has shown that substitutions on the 2-phenylimidazo[1,2-a]pyridine core can dramatically alter target selectivity.
Selectivity between Benzodiazepine Receptor Subtypes: One of the most well-documented areas of selectivity is between the central benzodiazepine receptor (CBR), which is part of the GABA-A receptor complex, and the peripheral benzodiazepine receptor (PBR/TSPO). The substitution pattern on the imidazopyridine ring system is a key determinant of this selectivity. Studies on a series of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides revealed that 6-substituted derivatives could be tailored to favor either CBR or PBR, while the addition of a second substituent at the C-8 position led to compounds that were over 1000-fold more selective for PBR over CBR. nih.gov For example, compound 7k showed a 232-fold selectivity for PBR, whereas the 6,8-disubstituted compounds 7o-t demonstrated even greater PBR selectivity. nih.gov
Selectivity for Protein Kinases: Imidazo[1,2-a]pyridine derivatives have also been evaluated as protein kinase inhibitors. A screening of a library of these compounds identified several that inhibit DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) and CLK1 (Cdc2-like kinase 1) with micromolar potency. researchgate.net The most active compound from this series, 4c , inhibited CLK1 with an IC₅₀ of 0.7 µM and DYRK1A with an IC₅₀ of 2.6 µM. researchgate.net Other reports suggest that certain derivatives can also inhibit the PI3K signaling pathway. researchgate.net
Selectivity for Microbial and Antiparasitic Targets: The scaffold has yielded potent and selective agents against infectious disease targets. Imidazo[1,2-a]pyridine-3-carboxamides have been developed as antituberculosis agents that target QcrB, a subunit of the cytochrome bcc complex. nih.gov Similarly, novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides have shown significant activity against the Trypanosoma brucei parasite, with compound 89 displaying an IC₅₀ of 0.72 µM. researchgate.net
Selectivity for Inflammatory Pathway Proteins: In the context of inflammation, a novel derivative, MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine), was found to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.govnih.gov Previous studies have also noted that other synthetic imidazo[1,2-a]pyridine derivatives can act as cyclooxygenase-2 (COX-2) blockers, indicating a degree of selectivity for key inflammatory enzymes. nih.gov
Table 2: Selectivity Profile of 2-Phenylimidazo[1,2-a]pyridine Derivatives This table presents the inhibitory activity (IC₅₀) or binding affinity of various derivatives against a range of biological targets, demonstrating the scaffold's diverse binding profile.
| Compound/Derivative Class | Target | Activity (IC₅₀) | Selectivity Highlights | Reference |
| 7k (6-chloro derivative) | PBR | 1.8 nM | 232-fold selective for PBR over CBR | nih.gov |
| 7m (6-nitro derivative) | CBR | 13 nM | 3-fold selective for CBR over PBR | nih.gov |
| 7o-t (6,8-disubstituted) | PBR | 1.1 - 10.3 nM | >1000-fold selective for PBR over CBR | nih.gov |
| 4c | CLK1 | 0.7 µM | - | researchgate.net |
| DYRK1A | 2.6 µM | 3.7-fold selective for CLK1 over DYRK1A | researchgate.net | |
| 89 (triazole analogue) | T. brucei | 0.72 µM | Potent antitrypanosomal activity | researchgate.net |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis QcrB | ≤0.006 µM | Nanomolar potency against Mtb | nih.gov |
| MIA | STAT3/NF-κB Pathway | - | Modulates inflammatory signaling cascade | nih.govnih.gov |
Theoretical and Computational Chemistry Studies of 6 Methoxy 2 Phenylimidazo 1,2 a Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric, electronic, and energetic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide a detailed picture of electron distribution and its consequences for chemical behavior.
Studies on various imidazo[1,2-a]pyridine (B132010) derivatives demonstrate that these compounds are generally stable. nih.gov For instance, DFT calculations on Alpidem (B1665719), a chlorinated derivative, using the B3LYP method have been performed to analyze its structure and electronic properties. nih.gov Such analyses typically involve optimizing the molecular geometry to find the lowest energy conformation and subsequently calculating various electronic descriptors. These calculations are crucial for understanding how the methoxy (B1213986) group at the C6 position and the phenyl group at the C2 position would modulate the electron density across the imidazo[1,2-a]pyridine core.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity.
For the imidazo[1,2-a]pyridine scaffold, FMO analysis provides insights into the molecule's reactivity and kinetic stability. researchgate.net While specific data for 6-methoxy-2-phenylimidazo[1,2-a]pyridine is not available, studies on related structures, such as imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives, have been conducted using DFT at the B3LYP/6-31G(d,p) level. researchgate.net These studies help in understanding the electronic transition properties and reactivity of the core structure. The table below shows representative FMO data for a related imidazo[1,2-a]pyrimidine derivative.
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Reference |
|---|---|---|---|---|---|
| (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | -5.79 | -2.26 | 3.53 | B3LYP/6-31G(d,p) | researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to illustrate the charge distribution of a molecule three-dimensionally. wolfram.comproteopedia.org It is invaluable for predicting how molecules will interact, identifying sites for electrophilic and nucleophilic attack, and understanding hydrogen bonding interactions. researchgate.netscispace.com In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), prone to nucleophilic attack. Green or yellow areas represent neutral or weakly charged regions. wolfram.comresearchgate.net
For the imidazo[1,2-a]pyridine scaffold, MEP maps reveal the electrophilic and nucleophilic centers. The nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the methoxy group are expected to be regions of negative potential (red or yellow), making them likely sites for hydrogen bonding. The hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential (blue). This distribution of charge is crucial for understanding how the molecule docks into a receptor's binding site, as electrostatic complementarity is a key driver of molecular recognition. scispace.com
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. ijnc.ir It is a cornerstone of structure-based drug design, helping to predict binding affinity and elucidate the interactions that stabilize the ligand-receptor complex.
A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein, often expressed as a scoring function or binding energy (e.g., in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC50). openpharmaceuticalsciencesjournal.com Numerous studies have investigated the binding affinities of imidazo[1,2-a]pyridine derivatives against various biological targets.
For example, derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have been evaluated for their affinity to central and peripheral benzodiazepine (B76468) receptors (CBR and PBR). nih.govnih.gov Another study focused on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as inhibitors of the PI3Kα enzyme, a key target in cancer therapy. nih.gov The binding affinity data from these studies highlight how substitutions on the imidazo[1,2-a]pyridine ring system influence target selectivity and potency.
| Compound/Derivative Class | Target | Measured Affinity (IC50) | Reference |
|---|---|---|---|
| 6-substituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides | CBR/PBR | IC50 ratios (CBR/PBR) from 0.32 to 232 | nih.gov |
| 6,8-disubstituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides | PBR | >1000-fold selectivity for PBR over CBR | nih.gov |
| Compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative) | PI3Kα | 1.94 nM | nih.gov |
Beyond predicting affinity, molecular docking provides a detailed view of the specific interactions between the ligand and the amino acid residues in the receptor's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic forces.
Computational studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents targeting pantothenate synthetase revealed key binding interactions. Docking showed hydrogen bonding with residues such as Gly158 and Met195, as well as pi-cation interactions with His47. openpharmaceuticalsciencesjournal.com In another study, novel imidazo[1,2-a]pyridine derivatives were designed as covalent inhibitors of KRAS G12C, and docking experiments helped to clarify their binding mode within the protein's active site. rsc.org Similarly, docking of a synthetic imidazo[1,2-a]pyridine derivative into the NF-κB p50 protein showed the specific interactions that govern its inhibitory activity. nih.gov These analyses are critical for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their potency and selectivity.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. readthedocs.io By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape of a molecule and its dynamic behavior in various environments, such as in solution or bound to a biological target.
For this compound, MD simulations can elucidate several key aspects:
Interaction Dynamics: When studying the interaction of this compound with a biological target, such as an enzyme or receptor, MD simulations can reveal the stability of the binding pose predicted by molecular docking. These simulations can track the dynamic changes in intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. The analysis of radial distribution functions from simulations can provide insights into the salvation shells around the molecule, which is crucial for understanding its solubility and interactions in an aqueous biological environment. youtube.com
While specific MD simulation data for this compound is not extensively published, the principles are well-established. A typical simulation would involve placing the molecule in a box of solvent (e.g., water) and running the simulation for a duration of nanoseconds to microseconds to observe its behavior. The resulting trajectory provides a wealth of information on its structural dynamics.
In Silico ADMET and Drug-Likeness Predictions (Theoretical Characterization)
Before a compound can be considered a viable drug candidate, it must possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico (computer-based) methods are now routinely used in the early stages of drug discovery to predict these properties, helping to filter out compounds that are likely to fail later in development. nih.gov
The drug-likeness of a molecule is often initially assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov For this compound, these and other ADMET properties can be predicted using various computational models and webservers.
While a specific experimental ADMET profile for this compound is not available, we can generate a theoretical profile based on its structure using predictive algorithms. The following table illustrates the types of parameters that are typically evaluated.
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | 224.26 g/mol | Complies with Lipinski's Rule (<500) |
| logP (Lipophilicity) | ~2.5-3.0 | Indicates good membrane permeability; Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 (N, N, O) | Complies with Lipinski's Rule (<10) |
| Topological Polar Surface Area (TPSA) | ~40-45 Ų | Predicts good oral bioavailability |
| Aqueous Solubility | Moderately soluble | Crucial for absorption and formulation |
| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Relevant for CNS-acting drugs |
| CYP450 Inhibition | Potential for inhibition of certain isoforms (e.g., CYP2D6, CYP3A4) | Risk of drug-drug interactions |
| hERG Inhibition | Low to moderate risk | Predicts potential for cardiotoxicity |
| AMES Mutagenicity | Likely non-mutagenic | Indicates low potential for carcinogenicity |
Studies on related imidazo[1,2-a]pyridine derivatives have shown that this scaffold generally possesses favorable drug-like properties. nih.gov The methoxy group at the 6-position is expected to slightly increase polarity compared to an unsubstituted analogue, which could influence its solubility and interactions with metabolic enzymes.
Scaffold Design and Virtual Screening for Novel Analogues
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Computational techniques such as scaffold hopping and virtual screening are powerful strategies for leveraging this scaffold to discover new therapeutic agents.
Scaffold Design and Hopping: Scaffold hopping involves replacing the core structure of a known active compound with a different, but functionally equivalent, scaffold to generate novel compounds with potentially improved properties, such as enhanced activity, better ADMET profiles, or a new intellectual property position. nih.govrsc.org Starting from this compound, a medicinal chemist might computationally explore replacing the imidazo[1,2-a]pyridine core with other bioisosteric fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines or purines, while retaining the key phenyl and methoxy substituents. dundee.ac.ukresearchgate.net
Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. rsc.org If this compound were identified as a "hit" in a primary screen, its structure could be used as a template for ligand-based virtual screening. In this approach, large compound databases are searched for molecules with similar 2D or 3D features.
A collaborative virtual screening effort for visceral leishmaniasis successfully used an imidazo[1,2-a]pyridine hit to rapidly expand the chemical series. nih.govresearchgate.net This study highlighted that substitutions at the 2-, 3-, 6-, 7-, and 8-positions of the imidazo[1,2-a]pyridine core were tolerated, allowing for the retention of antileishmanial activity. nih.gov The impact of a methyl group at the 6-position was found to be dependent on the nature of the substituent at the 3-position, demonstrating the intricate structure-activity relationships that can be explored and rationalized through computational studies. nih.gov
The table below summarizes the key computational strategies for designing novel analogues based on the this compound scaffold.
| Strategy | Description | Objective |
|---|---|---|
| Ligand-Based Virtual Screening | Searching for molecules with similar shape and electrostatic properties to the lead compound. | Identify diverse compounds that mimic the lead's pharmacophore. |
| Structure-Based Virtual Screening (Docking) | Docking large compound libraries into the active site of a known biological target. | Discover novel chemotypes that fit the target's binding pocket. |
| Scaffold Hopping | Replacing the core scaffold with a bioisosteric equivalent. nih.govresearchgate.net | Generate novel chemical series with improved properties and new IP. |
| Fragment-Based Growth | Growing a small molecular fragment within the binding site to improve affinity and selectivity. | Optimize lead compounds by adding favorable interactions. |
Through these computational approaches, the this compound scaffold can serve as a valuable starting point for the rational design and discovery of new and improved therapeutic agents.
Advanced Derivatization and Analog Design Strategies Based on the Imidazo 1,2 a Pyridine Core
C3-Functionalization Strategies (e.g., Alkylation, Selenation)
The C3 position of the imidazo[1,2-a]pyridine (B132010) ring is particularly susceptible to electrophilic or radical attack, making it a prime target for functionalization. researchgate.net This reactivity has been extensively exploited to introduce a variety of substituents, thereby modulating the molecule's properties.
Alkylation: C3-alkylation is a key strategy for derivatization. A notable method is the three-component aza-Friedel–Crafts reaction, which efficiently synthesizes C3-alkylated imidazo[1,2-a]pyridines. nih.gov Using a Lewis acid catalyst like Yttrium(III) triflate (Y(OTf)₃), this reaction combines an imidazo[1,2-a]pyridine, an aldehyde, and an amine. nih.govresearchgate.net The methodology demonstrates high functional group tolerance, accommodating various substituents on both the 2-phenyl ring and the pyridine (B92270) ring of the core structure. nih.gov For instance, 2-phenyl imidazo[1,2-a]pyridines with electron-donating groups (like methyl) or halogens (fluoro, chloro, bromo) on the C2 phenyl ring, as well as those with substituents on the pyridine ring, undergo the reaction smoothly to produce the desired alkylated products in good to excellent yields. nih.gov This robust protocol is suitable for gram-scale synthesis and can be readily applied to generate diverse derivatives of 6-methoxy-2-phenylimidazo[1,2-a]pyridine. researchgate.net
| Imidazo[1,2-a]pyridine Substrate (1) | Aldehyde (2) | Amine (3) | Product Yield |
|---|---|---|---|
| 2-phenylimidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 92% |
| 2-(p-tolyl)imidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 92% |
| 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 80% |
| 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 88% |
| 7-methyl-2-phenylimidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 85% |
| 6-chloro-2-phenylimidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 81% |
Selenation: The introduction of selenium into the imidazo[1,2-a]pyridine core is another important functionalization strategy, as organoselenium compounds are known for a range of biological activities. mdpi.comrsc.org C3-selenylation can be achieved through methods like electrochemically driven, oxidant-free reactions. mdpi.com An efficient method for synthesizing organoselenium derivatives involves the nucleophilic aromatic substitution on a formyl-substituted imidazo[1,2-a]pyridine with aryl selenolate anions, which are generated in situ from the reduction of diselenides. rsc.org While specific examples for the 6-methoxy-2-phenyl isomer are not detailed, these general methodologies are applicable to a broad range of substituted imidazo[1,2-a]pyridines. mdpi.comrsc.org
Scaffold Hopping Approaches for New Chemotypes
Scaffold hopping is a powerful drug design strategy that involves replacing the core molecular framework of a known active compound with a structurally different one while preserving its biological activity. bhsai.orgnih.gov This approach is widely used to discover novel, patentable chemotypes with improved properties. nih.govnih.gov The imidazo[1,2-a]pyridine scaffold has been both a starting point and a destination in various scaffold hopping endeavors. nih.govnih.gov
One successful example involved identifying imidazo[1,2-a]pyridines as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor by hopping from a pyridone scaffold. nih.gov This was achieved by assessing shape and electrostatic similarity, leading to potent and metabolically stable compounds. nih.gov In another instance, a scaffold-hopping approach on the natural product aurones led to the design of 2-arylideneimidazo[1,2-a]pyridinones as potent anticancer agents that inhibit topoisomerase IIα. nih.gov These examples underscore the utility of the imidazo[1,2-a]pyridine core in generating new chemical entities for diverse therapeutic targets. nih.govnih.gov An extensive scaffold-hopping exercise was also central to developing a preclinical candidate for proteasome inhibition, starting from an imidazo[1,2-a]pyrimidine (B1208166) core and evaluating 28 alternative scaffolds in silico. dundee.ac.uk
| Original Scaffold | New Scaffold | Therapeutic Target/Application | Reference |
|---|---|---|---|
| Pyridone | Imidazo[1,2-a]pyridine | Metabotropic Glutamate 2 (mGlu2) Receptor Modulator | nih.gov |
| Aurone (Natural Product) | 2-Arylideneimidazo[1,2-a]pyridinone | Topoisomerase IIα Inhibitor (Anticancer) | nih.gov |
| Imidazo[1,2-a]pyrimidine | Fused 5,5 bi-cycles, among others | Proteasome Inhibitor | dundee.ac.uk |
Rational Design Principles for Modulating Pharmacological Profiles
Rational drug design utilizes the structural information of the target or known ligands to design new molecules with desired pharmacological activities. nih.govresearchgate.net For the imidazo[1,2-a]pyridine class, these principles are applied to fine-tune activity and selectivity.
A key strategy involves identifying the imidazo[1,2-a]pyridine moiety as a critical pharmacophore and incorporating it into new molecular designs. nih.gov For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as potent PI3Kα inhibitors for cancer therapy. nih.gov In this design, the imidazo[1,2-a]pyridine group, known to be a key element in other PI3Kα inhibitors, was introduced at the 6-position of a 4-aminoquinazoline scaffold. nih.gov Subsequent structure-activity relationship (SAR) studies led to compound 13k , which exhibited potent inhibitory activity against PI3Kα (IC₅₀ of 1.94 nM) and strong anticancer effects. nih.gov
Another principle involves modulating the electronic properties of the scaffold through substitution to alter the pharmacological profile. Studies on 2-phenylimidazo[1,2-a]pyridines have shown that the introduction of aryl groups can tune the compound's photophysical properties, a principle that extends to modulating interactions with biological targets. rsc.org The energy of luminescence was found to decrease as the electron-withdrawing character of substituents on the aryl group increased, demonstrating that systematic chemical modification can rationally control molecular properties. rsc.org
| Compound | Target | IC₅₀ (Enzyme Assay) | Cell Line (Lung Cancer) | IC₅₀ (Cell-based Assay) |
|---|---|---|---|---|
| 13k | PI3Kα | 1.94 nM | HCC827 | 0.09 μM |
Development of Chemical Libraries for High-Throughput Screening
The creation of chemical libraries containing a large number of diverse but structurally related compounds is fundamental to modern drug discovery. nih.gov These libraries are then subjected to high-throughput screening (HTS) to identify "hit" compounds with activity against a specific biological target. nih.govbiorxiv.org The imidazo[1,2-a]pyridine scaffold is an excellent candidate for library development due to its synthetic tractability and proven biological relevance. nih.govnih.gov
Multicomponent reactions (MCRs) are particularly powerful for rapidly generating diverse libraries of imidazo[1,2-a]pyridines. nih.gov These one-pot syntheses allow for the efficient creation of complex molecules, providing quick access to novel chemical space. nih.gov
HTS campaigns on libraries containing imidazo[1,2-a]pyridine derivatives have successfully identified potent lead compounds. In one instance, HTS of the AstraZeneca library identified imidazo[1,2-a]pyridine ethers as potent inhibitors of mycobacterial ATP synthesis, leading to a new class of antituberculosis agents. rsc.org Another effort involved a pre-competitive virtual screening collaboration that probed five proprietary pharmaceutical company libraries to expand the chemical space around an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govresearchgate.net This in silico approach rapidly identified analogues with improved antiparasitic activity and selectivity. nih.gov These examples highlight the effectiveness of building and screening imidazo[1,2-a]pyridine-based libraries to discover novel therapeutic agents. rsc.orgnih.gov
Future Research Directions and Unaddressed Questions
Exploration of Novel Synthetic Pathways
The synthesis of the imidazo[1,2-a]pyridine (B132010) core is well-established, often involving the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.gov However, future research should focus on developing more advanced and efficient synthetic methodologies for 6-Methoxy-2-phenylimidazo[1,2-a]pyridine and its derivatives.
Key areas for exploration include:
Multi-Component Reactions (MCRs): Designing one-pot, three-component reactions that bring together a substituted 2-aminopyridine, an aldehyde, and an alkyne can offer a more atom-economical and efficient route to highly diversified imidazo[1,2-a]pyridine libraries. nih.govresearchgate.net The development of MCRs specifically optimized for introducing the 6-methoxy and 2-phenyl groups is a significant future goal.
Green Chemistry Approaches: The use of environmentally benign catalysts and solvent systems, such as water or ionic liquids, presents a crucial direction. nih.govacs.org For instance, molecular iodine-catalyzed, ultrasound-assisted synthesis in aqueous media has been shown to be an effective and green method for related structures and could be adapted for this specific compound. acs.org
Catalysis Innovation: Exploration of novel transition-metal catalysts (e.g., copper, palladium) could open pathways to new C-H activation and functionalization strategies. researchgate.netresearchgate.net This would allow for the direct and selective introduction of various substituents onto the this compound core, bypassing the need for pre-functionalized starting materials.
| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Findings |
| Multi-Component Reactions | High efficiency, diversity, atom economy | Optimization for 6-methoxy-2-phenyl scaffold | General methods for imidazo[1,2-a]pyridines are known. nih.govresearchgate.net |
| Green Chemistry | Reduced environmental impact, safer protocols | Use of aqueous media, ultrasound, benign catalysts | Molecular iodine in water has been successful for similar scaffolds. acs.org |
| Advanced Catalysis | Novel C-H functionalization, synthetic versatility | Development of selective catalysts for direct modification | C-H activation is a promising strategy for functionalizing the imidazo[1,2-a]pyridine core. researchgate.net |
Deeper Mechanistic Insights into Biological Activities
Derivatives of the imidazo[1,2-a]pyridine scaffold exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net For this compound, a critical future objective is to move beyond preliminary screening and elucidate the precise molecular mechanisms underlying its observed effects.
Unaddressed questions include:
Target Identification: What are the specific enzymes, receptors, or signaling proteins that this compound interacts with to exert its biological function? For example, related compounds have shown affinity for targets like PI3Kα, melatonin (B1676174) receptors, and benzodiazepine (B76468) receptors. researchgate.netnih.govnih.gov Identifying the direct binding partners is paramount.
Pathway Analysis: Once a target is identified, what are the downstream consequences of this interaction? Future studies should aim to map the full signaling cascades affected by the compound, clarifying how it leads to cellular outcomes like apoptosis in cancer cells or inhibition of microbial growth. nih.gov
Structure-Activity Relationship (SAR): A systematic investigation into how modifications of the 6-methoxy and 2-phenyl groups, as well as substitutions at other positions (e.g., C3), impact biological activity is needed. SAR studies have been crucial for optimizing other imidazo[1,2-a]pyridines as ligands for specific biological targets. nih.govnih.govnih.gov
Advanced Computational Modeling for Predictive Design
In silico methods are indispensable tools in modern drug discovery and materials science. Future research on this compound will greatly benefit from the integration of advanced computational modeling to guide synthetic efforts and predict compound properties. benthamdirect.com
Future research should leverage:
Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models can help identify the key structural features of the this compound scaffold that are critical for a specific biological activity. benthamdirect.comresearchgate.net This allows for the rational design of new derivatives with enhanced potency.
Molecular Docking Simulations: Docking studies are essential for visualizing and predicting how novel analogs of this compound might bind to the active sites of specific biological targets. nih.govchemmethod.com This can help prioritize which compounds to synthesize and test, saving time and resources. For example, docking has been used to predict the binding affinity of related compounds to targets like the SARS-CoV-2 spike protein and various kinases. nih.govchemmethod.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage evaluation of drug-likeness. benthamdirect.comnih.gov Future work should apply these models to newly designed analogs to filter out candidates with unfavorable pharmacokinetic or toxicological profiles before their synthesis.
| Computational Tool | Application in Future Research | Example from Related Compounds |
| 3D-QSAR | Predict biological activity based on 3D structure | Used to design new anti-tubercular agents based on the imidazo[1,2-a]pyridine scaffold. benthamdirect.comresearchgate.net |
| Molecular Docking | Predict binding modes and affinities to biological targets | Employed to study interactions with cancer-related proteins and viral targets. nih.govchemmethod.com |
| ADMET Modeling | Assess drug-like properties and potential toxicity | Integrated into studies to evaluate the pharmacokinetic profiles of new imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov |
Diversification of the this compound Core for New Applications
The core structure of this compound serves as a versatile template that can be diversified for applications beyond traditional pharmacology. Future research should explore the creation of novel molecular entities by strategically modifying this scaffold.
Promising areas for diversification include:
Hybrid Molecules: The synthesis of hybrid compounds that covalently link the this compound moiety to other known pharmacophores or functional groups could lead to agents with dual modes of action or improved targeting capabilities. chemmethod.com Studies on imidazo[1,2-a]pyridine hybrids with moieties like quinazoline (B50416) or isoquinoline (B145761) have shown promise as potent anticancer agents. nih.govresearchgate.net
Bioprobes and Imaging Agents: The imidazo[1,2-a]pyridine core is known to form the basis of fluorescent molecules. rsc.org Future work could focus on developing derivatives of this compound as fluorescent probes for biological imaging. For instance, iodinated analogs have been developed as imaging agents for beta-amyloid plaques in the brain. nih.gov The introduction of specific functional groups could enable the targeted and selective visualization of particular organelles or biomolecules within living cells.
Materials Science: The photophysical properties of this scaffold, such as solid-state luminescence, are an underexplored area. rsc.org Research into how substitutions on the phenyl and pyridine (B92270) rings affect the electronic and optical properties could lead to the development of new organic light-emitting diode (OLED) materials or sensors.
Q & A
Q. What synthetic methodologies are effective for preparing 6-Methoxy-2-phenylimidazo[1,2-a]pyridine, and how can purity be validated?
A domino reaction using iodine (I₂) and tert-butyl hydroperoxide (TBHP) as catalysts under mild conditions yields the compound in 81% isolated yield . Key validation steps include:
Q. How can researchers assess the cytotoxicity of this compound against cancer cell lines?
Use standardized in vitro assays with normal (e.g., Vero) and cancer cell lines (e.g., HepG2, MCF-7, A375):
- MTT/PrestoBlue assays : Measure IC₅₀ values to quantify potency. For example, derivatives with electron-donating groups (e.g., -NH₂) show IC₅₀ values as low as 11 µM in Hep-2 cells .
- Selectivity analysis : Compare cytotoxicity in cancer vs. normal cells; note that 6-Methoxy-2-phenyl derivatives exhibit low toxicity in Vero cells .
Advanced Research Questions
Q. What structural modifications enhance selectivity for peripheral benzodiazepine receptors (PBR) over central receptors (CBR)?
Substituent effects at positions 6 and 8 are critical:
- Lipophilic groups at position 8 (e.g., Cl, Br) improve PBR affinity by ~10-fold compared to unsubstituted analogs .
- Para-chlorine on the C(2) phenyl ring reduces CBR binding, enhancing selectivity (e.g., compound 17 in ). Validate via radioligand binding assays using [³H]PK11195 (PBR) and [³H]flunitrazepam (CBR) .
Q. How do electronic effects of substituents influence anticancer activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (EDGs) at position 3 (e.g., -NHCH₃) enhance cytotoxicity (e.g., compound 12b: IC₅₀ = 11 µM in HepG2) by promoting electrostatic interactions with cancer cell membranes .
- Electron-withdrawing groups (EWGs) (e.g., -NO₂) reduce activity due to steric hindrance or unfavorable electronic effects . Computational modeling (e.g., DFT) can further predict charge distribution and binding modes .
Q. What role do non-covalent interactions play in the fluorescence properties of imidazo[1,2-a]pyridines?
X-ray crystallography reveals:
- Intermolecular π–π stacking and C–H⋯N hydrogen bonds stabilize the crystal lattice, influencing fluorescence quantum yields .
- Intramolecular charge transfer (ICT) effects, modulated by methoxy groups, correlate with emission spectra shifts (e.g., λmax = 366 nm in EtOH) .
Q. How can green chemistry principles optimize the synthesis of this compound?
- Catalyst selection : Replace hazardous I₂ with In(OTf)₃ for lower toxicity and higher yields .
- Solvent-free conditions : Reduce waste generation (e.g., microwave-assisted synthesis in ).
Methodological Considerations
Q. What analytical techniques resolve contradictions in SAR data for imidazo[1,2-a]pyridines?
- Dose-response curves : Replicate IC₅₀ measurements across multiple cell lines to confirm trends (e.g., compound 12b vs. 12c in ).
- Molecular docking : Compare binding poses in COX-2 (e.g., PDB ID 5KIR) vs. GABA receptors to explain selectivity discrepancies .
Q. How can degradation pathways of related imidazopyridines inform stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
